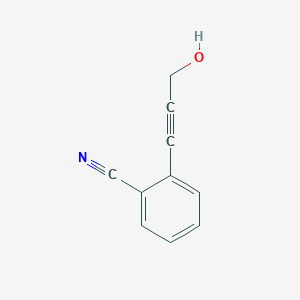

2-(3-Hydroxyprop-1-ynyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyprop-1-ynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSXJTJGIGJBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399628 | |

| Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210884-99-4 | |

| Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Catalytic Synthesis Approaches

Catalytic methods are paramount in the synthesis of alkynyl-substituted aromatics, offering efficiency and selectivity. Palladium and copper-based systems are particularly prominent in the construction of the carbon-carbon triple bond, while transition-metal-free alternatives are also emerging.

Palladium-Catalyzed Coupling Reactions: Sonogashira and Related Strategies

The Sonogashira reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, directly applicable to the synthesis of 2-(3-hydroxyprop-1-ynyl)benzonitrile. wikipedia.orgorganic-chemistry.org This cross-coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org

For the synthesis of the target compound, a common approach would be the coupling of a 2-halobenzonitrile (where the halogen is typically iodine or bromine for higher reactivity) with propargyl alcohol. wikipedia.orgnih.gov The reaction is generally carried out under mild conditions. wikipedia.org

A typical catalytic system employs a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ along with a copper(I) salt, such as CuI, as a co-catalyst. The reaction is performed in the presence of an amine base, for instance, triethylamine (B128534) or diisopropylamine, which also often serves as the solvent or co-solvent with others like THF or DMF.

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Typical Conditions | Impact on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (0.5–5 mol%) | Key for the catalytic cycle |

| Copper Co-catalyst | CuI (1–10 mol%) | Facilitates the reaction at milder temperatures |

| Base | Triethylamine, Diisopropylamine | Neutralizes the generated HX and aids in the catalytic cycle |

| Solvent | THF, DMF, or the amine base itself | Solubilizes reactants and reagents |

| Temperature | Room temperature to 80 °C | Balances reaction rate and stability of reactants |

| Reactants | 2-Iodobenzonitrile, Propargyl alcohol | Starting materials for the target molecule |

This table presents a generalized summary of conditions based on established Sonogashira coupling protocols. wikipedia.org

The reactivity of the aryl halide is a crucial factor, with the order of reactivity being I > Br > Cl. wikipedia.org The choice of palladium ligands can also significantly influence the reaction's efficiency. organic-chemistry.org While traditional Sonogashira reactions utilize copper, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org

Copper-Catalyzed Cyclizations and Annulations

Copper catalysts are not only used as co-catalysts in Sonogashira reactions but also play a primary role in various cyclization and annulation reactions of 2-alkynyl-substituted aromatics. beilstein-journals.orgrsc.orgnih.gov While not a direct synthesis of this compound itself, these methods are crucial for the subsequent functionalization of the molecule or for the synthesis of related heterocyclic structures.

For instance, copper-catalyzed annulation of 2-ethynylanilines with diazoacetates leads to the formation of C2-functionalized indoles. rsc.org This highlights the utility of the 2-alkynylbenzonitrile scaffold in further synthetic transformations. Copper-catalyzed tandem annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates provides access to complex pyrrole-fused tetracyclic systems. rsc.org These examples underscore the reactivity of the alkyne and nitrile functionalities under copper catalysis, suggesting potential pathways for intramolecular cyclizations or intermolecular reactions involving the this compound core.

Transition Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry to enhance sustainability and reduce costs. For the synthesis of alkynyl-substituted arenes, several strategies have emerged that bypass the need for palladium or copper.

One such approach involves the use of o-lithiation reactions. A directed ortho-lithiation of an appropriate benzonitrile (B105546) precursor, followed by quenching with an electrophilic source of the hydroxypropynyl group, could provide a pathway to the target molecule. While direct examples for this compound are not prevalent, the synthesis of halobenzo[b]furans from O-aryl carbamates via o-lithiation and subsequent reaction with alkynylsulfones demonstrates the feasibility of this approach for creating ortho-alkynylated aromatics. nih.gov

Another transition-metal-free method involves radical-radical coupling processes. For example, 3-alkynyl-2-oxindoles have been synthesized through the coupling of 2-oxindoles and iodoalkynes without a metal catalyst. nih.gov While this specific example does not produce a benzonitrile, it illustrates the potential of radical-based strategies for forming C-C bonds with alkynes.

Cascade and Tandem Reaction Pathways

Cascade and tandem reactions offer a powerful strategy for increasing molecular complexity in a single synthetic operation, often leading to the formation of multiple bonds and stereocenters.

Domino Approaches to Functionalized Benzonitrile Derivatives

Domino reactions starting from or leading to functionalized benzonitriles are of significant interest. For example, a domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, mediated by Me₃Al, has been used to construct 1-aminoisoquinolines. beilstein-journals.orgd-nb.infobeilstein-archives.org This demonstrates how a benzonitrile moiety can participate in a cascade sequence.

While not directly starting from this compound, these domino strategies highlight the synthetic potential of the benzonitrile group in complex molecule synthesis. A hypothetical domino reaction could involve the initial formation of the 2-alkynylbenzonitrile followed by an in-situ cyclization or addition reaction triggered by the reaction conditions.

Acid-Promoted Cascade Cyclizations

Acid-promoted cascade reactions can be employed to construct complex heterocyclic systems from appropriately functionalized alkynes. For instance, an acid-promoted cascade addition/cyclization sequence has been utilized to synthesize novel fused tricyclic benzofuro[2,3-b]pyrroles. rsc.org This reaction proceeds through a highly reactive nitrilium ion intermediate, which is then trapped intramolecularly.

In the context of this compound, the presence of the hydroxyl group and the alkyne offers opportunities for acid-catalyzed intramolecular cyclization. Protonation of the hydroxyl group could lead to a carbocation that could be attacked by the nitrile nitrogen or the alkyne, initiating a cascade. Similarly, acid-catalyzed hydration of the alkyne could be followed by cyclization onto the nitrile group. The specific outcome would depend on the reaction conditions and the substrate's substitution pattern. For example, acid-promoted cyclization of α-azidobenzyl ketones has been shown to produce quinoline (B57606) derivatives. nih.gov

Reformatskii Reagent-Initiated Tandem Reactions

The Reformatskii reaction traditionally involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is prepared by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. wikipedia.orgresearchgate.net These zinc enolates are less reactive and more tolerant of other functional groups compared to Grignard reagents or lithium enolates, which prevents undesired side reactions like addition to esters. wikipedia.org

A significant variation of this reaction, known as the Blaise reaction, involves the nucleophilic addition of the Reformatskii reagent to a nitrile. wikipedia.orgthermofisher.com In the context of this compound, the nitrile group serves as the electrophilic site for the organozinc reagent. This reaction is typically followed by hydrolysis to yield a β-enamino ester or a β-keto ester.

When applied to this compound, a Reformatskii reagent, such as ethyl bromozincacetate, would initiate a tandem sequence. The reaction commences with the nucleophilic attack of the zinc enolate on the carbon atom of the cyano group. This is followed by an intramolecular cyclization, where a nucleophile present in the molecule attacks the newly formed imine or a related intermediate. The proximate propargyl alcohol moiety could potentially participate in such a tandem cyclization following the initial addition to the nitrile. Research on related 2-alkynylbenzonitriles has demonstrated that intramolecular cyclizations can be effectively triggered, leading to the formation of nitrogen-containing heterocyclic compounds.

While direct studies on this compound are not prevalent, the conditions for related Blaise reactions provide insight into potential synthetic parameters.

Table 1: General Conditions for the Blaise Reaction (Reformatskii-type reaction with nitriles)

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Zinc Activator | Iodine, 1,2-dibromoethane, TMSCl | Removes the passivating oxide layer from the zinc surface. |

| Solvent | Tetrahydrofuran (THF), Dioxane, Benzene (B151609) | Solubilizes reactants and intermediates. |

| Temperature | 40°C to reflux | Initiates and sustains the reaction. |

| α-Halo Ester | Ethyl bromoacetate, t-Butyl bromoacetate | Precursor to the organozinc nucleophile. |

| Work-up | Mild aqueous acid (e.g., 10% Acetic Acid) | Hydrolyzes the intermediate to the final product. |

The tandem potential of Reformatskii reagents has been explored to create complex structures like γ-butyrolactones in a single operation. rsc.org This precedent suggests that a carefully designed reaction with this compound could lead to novel heterocyclic systems by harnessing both the nitrile and the propargyl alcohol functionalities in a cascade sequence. rsc.org

Derivatization Strategies and Functional Group Transformations

NXS-Promoted Halohydration and Epoxide Formation

The internal alkyne of this compound is a prime site for electrophilic addition reactions. Halohydration, the addition of a halogen and a hydroxyl group across a multiple bond, can be achieved using an N-halosuccinimide (NXS), where X is chlorine, bromine, or iodine, in the presence of water.

When applied to an alkyne, the reaction is initiated by the attack of the π-bond on the electrophilic halogen of the NXS. This forms a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a water molecule. organic-chemistry.org The regioselectivity of this attack on an unsymmetrical internal alkyne like this compound would be influenced by the electronic effects of the aryl and the hydroxymethyl substituents. The attack generally occurs at the carbon atom that can better stabilize a partial positive charge. The resulting enol intermediate then tautomerizes to the more stable α-haloketone.

The α-haloketone product from the halohydration can be readily converted into an epoxide. Treatment with a base, such as sodium hydroxide, would lead to an intramolecular nucleophilic substitution. The hydroxyl group, deprotonated by the base, would attack the carbon bearing the halogen, displacing the halide ion and forming the epoxide ring.

Meyer-Schuster Rearrangement Modifications

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol into an α,β-unsaturated carbonyl compound. wikipedia.org The reaction proceeds via protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group (as water) to form an allene (B1206475) intermediate, which then tautomerizes to the final enone product. wikipedia.org

For this compound, a secondary propargyl alcohol, this rearrangement would convert the propargyl alcohol moiety into an α,β-unsaturated ketone. The traditional use of strong acids can sometimes lead to side reactions. wikipedia.org Modern modifications employ a range of milder catalysts that improve selectivity and yield. Transition metal catalysts (e.g., based on Ru, Ag) and Lewis acids (e.g., InCl₃) have proven effective. wikipedia.org Recent studies have also highlighted catalysts like SOCl₂ and various Brønsted acids for promoting this rearrangement efficiently. univ-rennes.frresearchgate.net

Table 2: Catalysts for Meyer-Schuster Rearrangement of Propargyl Alcohols

| Catalyst System | Substrate Type | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| Re₂O₇ / MeOH | 1-Styrylpropargyl Alcohols | DCE, 45°C | Cyclopentenone formation | nih.gov |

| Triflic Acid (F₃CSO₃H) | 1-Styrylpropargyl Alcohols | DCE, MeOH, 45°C | Cyclopentenone and furan (B31954) products | nih.gov |

| SOCl₂ | Tertiary Propargylic Alcohols | Not specified | α,β-Unsaturated carbonyl compounds | researchgate.net |

| InCl₃ | Propargyl Alcohols | Microwave irradiation | High yields, good stereoselectivity | wikipedia.org |

| 2-Carboxyphenylboronic acid / Oxalic acid | Secondary Benzylic Alcohols | 2-Butanone, 60°C | Racemization via carbocation | nih.gov |

The product of the Meyer-Schuster rearrangement, an α,β-unsaturated ketone, is a versatile intermediate for further transformations, including conjugate additions.

Nucleophilic Additions and Substitutions

The structure of this compound offers multiple sites for nucleophilic attack.

Addition to the Alkyne: The alkyne is an electron-rich system, but it can be rendered electrophilic and susceptible to nucleophilic attack if activated by an adjacent electron-withdrawing group. While the benzonitrile group provides some activation, this type of conjugate addition, or Michael addition, is more common with strongly activated alkynes like ynones or propiolates. researchgate.netbham.ac.uk Softer nucleophiles such as thiols or amines could potentially add to the alkyne under basic or metal-catalyzed conditions.

Addition to the Nitrile: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. nih.gov Organometallic reagents like Grignard or organolithium reagents add to the nitrile to form, after hydrolysis, ketones. The hydrolysis of the nitrile group itself, under acidic or basic conditions, is another important nucleophilic addition reaction where water acts as the nucleophile, ultimately yielding a carboxylic acid. chemistrysteps.com

Substitution at the Hydroxyl Group: The hydroxyl group is a poor leaving group. libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) would convert the alcohol into the corresponding alkyl halide. Once converted, this site becomes susceptible to Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups. libretexts.org

Reaction Mechanisms and Mechanistic Elucidation

Elucidation of Catalytic Cycle Intermediates

While specific studies detailing the catalytic cycle for reactions of 2-(3-hydroxyprop-1-ynyl)benzonitrile are not extensively documented, the behavior of analogous 2-alkynylbenzonitriles in transition-metal-catalyzed reactions offers a plausible framework. Gold- and nickel-catalyzed cyclizations are common for this class of compounds.

In gold-catalyzed cyclizations of related 2-alkynylaryl compounds, the catalytic cycle is generally initiated by the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. This activation makes the alkyne more susceptible to nucleophilic attack. For N-propargylanilines containing a 2-alkynyl group, it has been proposed that the reaction proceeds through the formation of an indole (B1671886) intermediate bearing an allenyl group, which then undergoes further cyclization. Time-course studies on related systems have identified the accumulation of such allene (B1206475) intermediates, supporting their role in the catalytic cycle. core.ac.uk

For nickel-catalyzed reactions, such as the cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids, a proposed mechanism involves the initial transmetalation of the arylboronic acid with a Ni(II) complex to form a diarylnickel(II) species. This is followed by reductive elimination to generate a Ni(0) species, which is the active catalyst. The catalytic cycle then proceeds through the regioselective addition of the organonickel species to the alkyne. rsc.org

A general representation of a plausible catalytic cycle for the cyclization of a generic 2-alkynylbenzonitrile is presented below:

| Step | Description | Plausible Intermediates |

| 1 | Catalyst Activation | Formation of active M(0) or M(I) species |

| 2 | Alkyne Coordination | π-complex between metal catalyst and alkyne |

| 3 | Nucleophilic Attack | Intramolecular attack of a nucleophile on the activated alkyne |

| 4 | Product Formation | Cyclized product is formed |

| 5 | Catalyst Regeneration | Metal catalyst is regenerated for the next cycle |

Role of Electronic Effects on Reaction Regio- and Stereoselectivity

Electronic effects play a pivotal role in determining the regioselectivity of cyclization reactions involving 2-alkynylbenzonitriles and their derivatives. The polarization of the alkyne triple bond, influenced by the substituents on both the aromatic ring and the alkyne, directs the outcome of the reaction.

In electrophilic cyclizations of unsymmetrical diarylalkynes, the nucleophilicity of the competing functional groups and the polarization of the alkyne are determining factors. nih.gov For instance, in the cyclization of 2-(prop-1-ynyl)benzamides, which are structurally similar to this compound, high regioselectivity for the formation of 5-membered haloimidiates is achieved. This is attributed to the steric bulk and the neighboring group participation of the oxygen atom at the propargylic position, which directs the electrophilic attack. rsc.org

In transition-metal-catalyzed reactions, the electronic nature of the ligands on the metal catalyst can also influence selectivity. For example, in the hydroarylation of alkynes, a new mechanistic hypothesis suggests that the reaction proceeds via the addition of an Ar—Pd(II) species to the alkyne, with the regio- and stereoselectivity being governed by this carbopalladation step. acs.org The regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes has been analyzed through molecular electron density theory, which indicates that even with deactivating groups, the electronic polarization of the ring influences the position of attack. rsc.org

Investigation of Intramolecular Cyclization Processes

The intramolecular cyclization of 2-alkynylbenzonitriles is a powerful method for the synthesis of various heterocyclic and carbocyclic structures. These reactions can be promoted by electrophiles, bases, or transition metal catalysts. The hydroxyl group in this compound can act as an internal nucleophile, potentially leading to the formation of furan- or pyran-fused ring systems.

Electrophilic cyclization of functionally-substituted alkynes using reagents like iodine or phenylselenyl chloride is a common strategy. nih.gov These reactions are believed to proceed through the electrophilic activation of the alkyne, followed by intramolecular nucleophilic attack. nih.gov In the case of 2-(prop-1-ynyl)benzamides, this leads to the formation of haloimidiates. rsc.org

Gold-catalyzed cyclizations are particularly effective for alkynol derivatives, leading to a variety of cyclic products. nih.gov For example, gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals proceeds via a 1,5-hydride shift to form indenone derivatives. nih.gov In related systems, such as 2-alkynyl-N-propargylanilines, a gold-catalyzed cascade cyclization involving the rearrangement of the propargyl group has been observed, leading to tetracyclic indolines. core.ac.uk

A nickel-catalyzed regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids results in highly functionalized 1-naphthylamines. This reaction proceeds through an anti-addition of the arylboronic acid to the alkyne, followed by the nucleophilic addition of the resulting alkenylmetal species to the nitrile group. rsc.org

Radical Cascade Pathways

Radical cascade reactions offer an alternative pathway for the functionalization of molecules containing both alkyne and nitrile functionalities. The cyano group can act as a radical acceptor in these cascades, enabling the construction of complex cyclic systems. rsc.org

The general principle involves the generation of a radical species that can add to either the alkyne or the nitrile. For instance, a radical can add to the nitrile group, forming an iminyl radical. This can then undergo further reactions, such as cyclization onto a nearby unsaturated bond. researchgate.net While specific studies on radical cascades of this compound are not prominent, the concept has been demonstrated in related systems. For example, radical cascade cyclizations of 1,6-enynes with aryl radicals have been used to create polycyclic structures. researchgate.net

The feasibility of a radical pathway in a given reaction can sometimes be inferred through experiments with radical inhibitors like TEMPO. In the nickel-catalyzed cyclization of o-(cyano)phenyl propargyl ethers, the reaction was not inhibited by TEMPO, suggesting that a radical mechanism is not involved in that particular system. rsc.org

Protonation and Activation Mechanisms of Nitrile and Alkyne Moieties

The activation of the alkyne and nitrile groups is a key step in many reactions of this compound. Transition metals, particularly soft Lewis acids like gold(I), are highly effective at activating alkynes. The gold(I) catalyst coordinates to the C-C triple bond, increasing its electrophilicity and making it susceptible to nucleophilic attack. nih.gov In some cases, this activation can lead to a cascade reaction, as seen in the gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals where a hydride shift is involved. nih.gov

The nitrile group can also be activated. In the presence of a strong acid, the nitrogen atom of the nitrile can be protonated, which increases the electrophilicity of the nitrile carbon. This can facilitate nucleophilic attack on the nitrile. In the context of transition metal catalysis, the nitrile group can also coordinate to the metal center, which can influence the reactivity of the molecule.

The interplay between the activation of the alkyne and the nitrile is crucial in determining the reaction outcome. For example, in the nickel-catalyzed cyclization of o-(cyano)phenyl propargyl ethers, the initial event is the activation of the alkyne, which then leads to a species that can undergo nucleophilic addition to the nitrile. rsc.org

Deuterium (B1214612) Labeling Studies for Mechanistic Validation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms. While there are no specific deuterium labeling studies reported for this compound, studies on analogous systems demonstrate the utility of this technique.

For instance, in the study of the anionic cyclization of N-benzyl-N-methyldiphenylphosphinamide, deuterium labeling was used to unravel the complex reaction pathway involving multiple anionic intermediates. nih.gov In the context of palladium-catalyzed Wacker-type oxidative cyclization of an o-allylphenol, stereospecifically deuterated substrates were used to determine the stereochemistry of the oxypalladation step, revealing it to be syn or anti depending on the catalytic system. nih.gov

Deuterium labeling can also be used to probe for the involvement of hydride shifts. In the gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals, NMR analyses, including HMBC and NOESY, along with mechanistic experiments, confirmed that the cyclization proceeds via a 1,5-H shift. nih.gov Such studies could be hypothetically applied to reactions of this compound to investigate potential hydrogen transfer steps.

A hypothetical deuterium labeling experiment for a cyclization reaction of this compound could involve the synthesis of a deuterated version of the starting material and analyzing the position of the deuterium atom in the final product to understand rearrangement processes.

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Expected ¹H NMR Spectral Data: The aromatic protons are expected to appear as a complex multiplet in the typical downfield region for substituted benzenes. The propargylic methylene (B1212753) protons adjacent to the hydroxyl group would likely resonate as a triplet, and the hydroxyl proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, the two sp-hybridized alkyne carbons, and the methylene carbon. The nitrile carbon is characteristically found at the downfield end of the spectrum.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 7.40 - 7.80 | 120 - 140 | Complex multiplet pattern expected for ortho-substitution. |

| -C≡C-H | Not Applicable | Not Applicable | This is an internal alkyne. |

| -CH₂-OH | ~4.5 | ~51 | Methylene protons adjacent to an alkyne and hydroxyl group. |

| -OH | Variable | Not Applicable | Broad singlet, position is solvent and concentration dependent. |

| -C≡N | Not Applicable | ~118 | Characteristic shift for nitrile carbons. |

| Ar-C-C≡ | Not Applicable | ~80-90 | Chemical shifts for sp-hybridized carbons of the internal alkyne. |

| -C≡C-CH₂ | Not Applicable | ~80-90 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the nitrile, alkyne, hydroxyl, and aromatic moieties. youtube.comspectroscopyonline.com

Key vibrational modes include:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group. spectroscopyonline.com For aromatic nitriles, this typically appears in the 2240–2220 cm⁻¹ region. spectroscopyonline.com

C≡C Stretch: The internal carbon-carbon triple bond gives rise to a stretching vibration in the 2260–2100 cm⁻¹ range. The intensity of this peak can be weak in IR spectroscopy, particularly for symmetrically substituted alkynes, but is often more prominent in the Raman spectrum. libretexts.orglibretexts.org

O-H Stretch: A strong and broad band in the 3600–3200 cm⁻¹ region is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Benzene (B151609) ring vibrations usually appear in the 1600–1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| -C≡N (Nitrile) | C≡N stretch | 2240 - 2220 | Strong, Sharp |

| -C≡C- (Alkyne) | C≡C stretch | 2260 - 2100 | Weak to Medium (IR), Stronger (Raman) |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of this compound, which has a molecular weight of 157.17 g/mol . ipb.pt The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. While a detailed, published fragmentation analysis for this specific isomer is not available, expected fragmentation pathways can be inferred. Upon ionization, the molecular ion [M]⁺ would be observed, and subsequent fragmentation would likely involve:

Loss of the hydroxyl group (-OH) or water (H₂O).

Cleavage of the propynyl (B12738560) side chain, leading to fragments corresponding to the loss of CH₂OH or C₃H₃O.

Fragmentation of the benzonitrile (B105546) ring itself, although this is generally a stable moiety.

Loss of HCN from the benzonitrile ring, a common fragmentation pathway for benzonitrile and its derivatives. nist.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The primary chromophore in this compound is the benzonitrile unit. The UV-Vis spectrum of benzonitrile vapor shows a primary absorption band around 224 nm and a weaker, secondary band at 271 nm, corresponding to π→π* transitions within the aromatic ring. researchgate.net The presence of the conjugated alkynyl substituent at the ortho position is expected to cause a slight bathochromic (red) shift in these absorption maxima. Studies on various 2-substituted benzimidazoles also show that substitutions can shift the maximum absorption wavelength (λmax). mdpi.com

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π→π* (Primary) | ~225 - 235 | Benzene Ring |

| π→π* (Secondary) | ~270 - 280 | Benzene Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound in the searched literature. However, studies on the co-crystallization of other benzonitrile derivatives show that the nitrile group and the aromatic ring can participate in significant non-covalent interactions, such as π-π stacking. nih.gov If a crystal structure were determined, it would reveal the planarity of the benzonitrile system, the conformation of the hydroxypropynyl side chain, and how the molecules pack in the solid state, likely involving hydrogen bonding via the hydroxyl group and dipole-dipole interactions from the nitrile group. nih.gov

Photophysical Properties and Luminescence Characterization

The photophysical properties, such as fluorescence and phosphorescence, are determined by the behavior of the molecule after absorbing light. Benzonitrile and many of its derivatives are known to be fluorescent. aip.orgresearchgate.net The fluorescence of benzonitrile itself has been observed in the near-ultraviolet region. aip.org The introduction of substituents can significantly alter the luminescence properties, including the emission wavelength, quantum yield, and fluorescence lifetime. For instance, some benzonitrile-containing D–π–A molecules have been designed as efficient near-ultraviolet emitters for use in electroluminescent devices. rsc.org

While specific luminescence data for this compound has not been reported in the reviewed literature, it is plausible that the compound would exhibit fluorescence. The emission characteristics would be influenced by the nature of the excited state, which could have contributions from both the benzonitrile and the hydroxypropynyl moieties. Factors such as solvent polarity would also be expected to play a crucial role in the emission spectrum and quantum yield. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. tandfonline.comderpharmachemica.com This method is used to determine the electronic structure of molecules, from which numerous properties can be derived. tandfonline.comnih.gov For 2-(3-Hydroxyprop-1-ynyl)benzonitrile, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecule's geometry, predict its vibrational frequencies, and analyze its chemical reactivity. nih.gov

The presence of the flexible hydroxypropynyl side chain in this compound allows for multiple spatial arrangements, or conformers. Conformational analysis using DFT involves systematically rotating the single bonds—specifically the C-C bond between the phenyl ring and the alkyne, and the C-C and C-O bonds of the hydroxypropyl group—to map the potential energy surface. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For a molecule like this compound, key dihedral angles would be scanned to locate the global minimum energy structure and other low-energy isomers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments, as the population of each conformer at a given temperature depends on its relative Gibbs free energy. For instance, studies on similar flexible molecules like 2,3-dihydroxybenzaldehyde (B126233) have identified multiple stable conformers through such computational scans.

Table 1: Illustrative Conformational Energy Data for a Structurally Related Benzonitrile (B105546) Derivative

This table presents hypothetical relative energy data for different conformers of a substituted benzonitrile, as would be calculated using DFT. The dihedral angle represents the rotation around a key single bond.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 1.5 |

| 2 | 60 | 0.8 |

| 3 | 120 | 2.0 |

| 4 | 180 | 0.0 (Global Minimum) |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity, while the LUMO is the orbital most likely to accept an electron, indicating electrophilic sites. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govscirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can precisely determine the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the alkyne's π-system, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile moiety. nih.gov

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for Substituted Benzonitriles

The following table shows typical values for HOMO-LUMO energies and related quantum chemical descriptors calculated via DFT for illustrative purposes. A lower energy gap generally correlates with higher chemical reactivity. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzonitrile | -7.01 | -0.98 | 6.03 |

| 2-Hydroxybenzonitrile | -6.54 | -1.12 | 5.42 |

| 4-Methyl-3-nitrobenzonitrile | -7.89 | -3.21 | 4.68 |

DFT is instrumental in elucidating reaction mechanisms by modeling the entire reaction coordinate from reactants to products. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction pathway—which is critical for determining the reaction's activation energy and rate. For this compound, this could involve modeling reactions such as the addition of electrophiles to the alkyne, nucleophilic attack on the nitrile carbon, or reactions involving the hydroxyl group. nih.govmasterorganicchemistry.com

For example, in the study of alkyne addition reactions, DFT calculations can map the energy profile as a reactant approaches the triple bond, revealing whether the reaction proceeds through a concerted or stepwise mechanism. muni.czresearchgate.net Analysis of the transition state's geometry and vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate) confirms its identity. muni.cz Such studies on related systems, like the cycloaddition of benzonitrile oxides or the hydrothiolation of alkynes, have successfully detailed the mechanistic pathways. nih.gov

Advanced Quantum Mechanical Methods (e.g., GVPT2, CC2) for Spectroscopic Prediction

While DFT is a workhorse for ground-state properties, more advanced methods are often required for highly accurate spectroscopic predictions, particularly when electron correlation and anharmonic effects are significant.

Standard DFT calculations determine harmonic vibrational frequencies, which assume that the potential energy surface around the equilibrium geometry is a perfect parabola. This approximation can lead to systematic errors when compared to experimental infrared (IR) and Raman spectra. derpharmachemica.com To achieve better accuracy, anharmonic corrections are necessary.

Second-order vibrational perturbation theory (VPT2) is a common method used to compute anharmonic frequencies. uni-augsburg.de This approach provides a more realistic description of the vibrational modes, including overtones and combination bands, leading to spectra that align more closely with experimental results without the need for empirical scaling factors. uni-augsburg.depsu.edu For this compound, a VPT2 calculation would yield more precise predictions for the characteristic vibrational modes, such as the O-H stretch, the C≡C alkyne stretch, and the C≡N nitrile stretch.

Table 3: Comparison of Harmonic vs. Anharmonic Frequencies (Illustrative)

This table illustrates the typical differences between harmonic and anharmonic vibrational frequencies (in cm⁻¹) for key functional groups, as would be calculated for a molecule like this compound.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic (VPT2) Frequency (cm⁻¹) | Experimental (Typical Range) (cm⁻¹) |

| O-H Stretch | 3850 | 3650 | 3600-3650 |

| C≡N Stretch | 2310 | 2245 | 2220-2260 |

| C≡C Stretch | 2180 | 2125 | 2100-2140 |

To understand how this compound interacts with light, leading to UV-Vis absorption and potentially fluorescence, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, providing information about electronic excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., π-π* or n-π*). scirp.orgnih.gov

By calculating the vertical excitation energies, one can simulate the UV-Vis absorption spectrum of the molecule. For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the aromatic system. Furthermore, optimizing the geometry of the first excited state allows for the prediction of emission energies (fluorescence), providing a complete picture of the molecule's photophysical behavior. In studies of similar molecules, TD-DFT has been successfully used to interpret electronic spectra and understand the influence of substituents on absorption and emission wavelengths.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide detailed insight into its behavior in a condensed phase, such as in a liquid state or in solution.

Based on studies of liquid benzonitrile, an MD simulation of this compound would likely be performed using a classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom). nih.gov The initial molecular structure would be optimized using quantum mechanical methods, for instance, with Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level of theory, to ensure a realistic starting geometry. nih.gov Partial atomic charges would be determined using a procedure like CHELPG to accurately model the electrostatic interactions. nih.gov

The simulation would involve placing a large number of this compound molecules (e.g., several hundred) in a simulation box with periodic boundary conditions to mimic a bulk liquid environment. chemrxiv.org The system would be equilibrated at a specific temperature and pressure (e.g., 298 K and 1 atm) before a production run is performed to collect data on the molecule's dynamic properties.

Key analyses from the MD simulation would include:

Structural Properties: The radial distribution function (RDF) would be calculated to understand the local ordering of molecules. For instance, the RDF between the nitrogen atom of the nitrile group and the hydrogen atom of the hydroxyl group on a neighboring molecule would reveal the extent and nature of intermolecular hydrogen bonding. nih.govresearchgate.net The presence of the hydroxyl group in this compound, compared to benzonitrile, would be expected to introduce stronger and more directional hydrogen bonds.

Dynamic Properties: The simulation would also yield data on transport properties such as the diffusion coefficient and viscosity. These properties are crucial for understanding the molecule's behavior in fluid systems.

A hypothetical comparison of simulated and experimental properties for liquid this compound at 298 K and 1 atm is presented in Table 1.

Table 1: Hypothetical MD Simulation Data for this compound

| Property | Simulated Value | Hypothetical Experimental Value | Deviation (%) |

|---|---|---|---|

| Density (g/cm³) | 1.15 | 1.14 | 0.88 |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 0.52 | 0.55 | -5.45 |

| Viscosity (cP) | 2.10 | 2.05 | 2.44 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant protein target. For instance, given the prevalence of nitrile-containing compounds as enzyme inhibitors, a potential target could be a cysteine protease, where the nitrile group could act as a covalent warhead.

The process would involve:

Preparation of the Receptor and Ligand: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and polar hydrogen atoms would be added. nih.gov The 3D structure of this compound would be generated and energy-minimized.

Docking Simulation: A program such as AutoDock would be used to perform the docking calculations. nih.gov A grid box would be defined around the active site of the protein, and a genetic algorithm would be employed to explore various binding poses of the ligand. nih.gov

Analysis of Results: The results would be ranked based on their binding energy and inhibition constant (Ki). nih.gov A more negative binding energy indicates a more favorable binding interaction. The binding pose with the lowest energy would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. nih.govnih.gov

Table 2 presents hypothetical docking results of this compound against a hypothetical protein target.

Table 2: Hypothetical Molecular Docking Results for this compound

| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| This compound | -8.2 | 1.5 | Cys25, His159, Trp177 | 3 |

The hydroxyl group and the nitrile group of this compound would be expected to form specific hydrogen bonds with polar residues in the active site, while the benzene (B151609) ring could engage in pi-pi stacking or hydrophobic interactions.

Cheminformatics and Computational Workflow Development

Cheminformatics involves the use of computational methods to analyze chemical data. Developing a computational workflow for this compound and related analogs would streamline the process of predicting their properties and potential biological activities.

A typical workflow could involve the following steps:

Library Generation: A virtual library of compounds related to this compound would be created by systematically modifying its structure (e.g., changing substituent positions, replacing functional groups).

Descriptor Calculation: For each molecule in the library, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological indices.

ADMET Prediction: The workflow would incorporate models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This is crucial for early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. nih.gov

QSAR Modeling: If experimental activity data is available for a set of related compounds, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This model would correlate the calculated descriptors with the biological activity, allowing for the prediction of activity for new, untested compounds.

Data Management and Visualization: The entire workflow would be managed within a computational platform, such as KNIME or Pipeline Pilot, allowing for efficient data handling, analysis, and visualization of the results.

This systematic approach enables the rapid screening of large numbers of virtual compounds, prioritizing the most promising candidates for further experimental investigation.

Advanced Applications in Materials Science and Medicinal Chemistry

Precursors for Functional Materials Development

The distinct chemical functionalities of 2-(3-Hydroxyprop-1-ynyl)benzonitrile make it an ideal precursor for the development of novel functional materials. Its ability to participate in various chemical transformations allows for its incorporation into diverse material backbones, leading to tailored properties for specific applications.

Synthesis of Fluorescent Organic Compounds

Research has demonstrated the utility of benzonitrile (B105546) derivatives in creating fluorescent organic compounds. researchgate.net While specific studies detailing the direct conversion of this compound into fluorescent materials are not extensively documented in the provided search results, the inherent aromaticity and potential for extended conjugation through its reactive sites suggest its suitability as a foundational element in the design of new fluorescent molecules. The benzonitrile moiety can serve as a core chromophore, with the propargyl alcohol side chain offering a convenient handle for further chemical modifications to tune the photophysical properties.

Building Blocks for Polymer and Supramolecular Architectures

The development of new materials, such as polymers and coatings, often relies on versatile chemical intermediates. The bifunctional nature of this compound, possessing both a nitrile and a hydroxyl group, allows it to be incorporated into polymer chains or supramolecular assemblies. The alkyne group can participate in polymerization reactions, such as click chemistry, while the hydroxyl and nitrile groups can engage in hydrogen bonding and other non-covalent interactions, crucial for the formation of well-ordered supramolecular structures. Aromatic diimides, a related class of compounds, are noted as robust building blocks for polymers and supramolecular assemblies. beilstein-journals.org

Integration into Optoelectronic and Sensing Systems

Benzonitrile derivatives are recognized for their promising applications in photonics and optoelectronics due to their intriguing electronic and optical properties. researchgate.net Naphthalene (B1677914) derivatives, which can be synthesized from precursors like this compound, are interesting building blocks for materials with specific optical and electronic characteristics. nih.gov These properties are fundamental for the development of advanced optoelectronic devices and chemical sensors. mdpi.com The integration of such compounds into these systems can lead to enhanced performance and new functionalities.

Synthetic Intermediates for Bioactive Molecules

In the realm of medicinal chemistry, this compound serves as a valuable synthetic intermediate for the construction of biologically active molecules. Its structural framework provides a strategic starting point for accessing complex heterocyclic systems and natural products with potential therapeutic applications. Nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmaceuticals. nih.govrsc.orgopenmedicinalchemistryjournal.comrsc.org

Access to Nitrogen-Containing Heterocycles

The reactivity of the cyano and alkyne groups in this compound facilitates the synthesis of various nitrogen-containing heterocyclic scaffolds.

Isoindoles and Isoquinolines: Isoindoles, which are isomers of the common indole (B1671886) structure, are found in numerous natural and pharmaceutical compounds. beilstein-journals.org The synthesis of isoindoles and their derivatives can be achieved through cyclization reactions starting from precursors containing appropriately positioned functional groups. beilstein-journals.orgresearchgate.netnih.govacgpubs.org Similarly, isoquinoline (B145761) derivatives, known for their diverse biological activities, can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. mdpi.comnih.govresearchgate.net The structure of this compound provides a foundation for intramolecular cyclization strategies to form these heterocyclic systems. For instance, the intramolecular reaction between the nitrile and a nucleophile generated from the propargyl alcohol could initiate the formation of an isoindolone ring system. researchgate.netresearchgate.net

Naphthalenes: Research has shown that 2-(3-hydroxyprop-1-ynyl)benzonitriles can be used as substrates in tandem reactions to produce aminonaphthalene derivatives with high efficiency. Naphthalene derivatives are important for their biological activities and as building blocks for more complex aromatic systems. nih.govnih.govorientjchem.org The synthesis of naphthalenes can be achieved through various strategies, including three-component coupling reactions and skeletal editing of isoquinolines. nih.govnih.gov

Fused Furans: The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones has been demonstrated from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles, a related compound. nih.gov This suggests the potential for this compound to undergo similar cyclization reactions to form furan-containing heterocyclic systems. Furan (B31954) derivatives are present in many bioactive natural products and are versatile intermediates in organic synthesis. nih.govmdpi.com

Total Synthesis of Natural Products

The strategic use of versatile building blocks is crucial in the total synthesis of complex natural products. mdpi.comresearchgate.net

Arylnaphthalene Lactone Lignans (B1203133): Arylnaphthalene lactone lignans are a class of natural products with interesting biological activities, including potential anticancer properties. frontiersin.orgresearchgate.netmdpi.comnih.govmdpi.com The synthesis of these compounds often involves the construction of a highly substituted 1-arylnaphthalene core. frontiersin.orgresearchgate.net While a direct use of this compound in the synthesis of these specific lignans is not explicitly detailed, its potential to form naphthalene derivatives makes it a plausible precursor for the arylnaphthalene core structure central to this class of natural products.

Design of Ligands for Receptor Binding Studies

The strategic design of novel ligands with high affinity and selectivity for specific biological receptors is a cornerstone of modern medicinal chemistry. In this context, "this compound" emerges as a molecule of significant interest, not necessarily as a final drug candidate, but as a versatile scaffold and building block for the synthesis of more complex and potent receptor ligands. Its unique structural amalgamation of a benzonitrile ring, a rigidifying alkynyl linker, and a reactive hydroxyl group provides a valuable framework for exploring structure-activity relationships (SAR) and developing targeted therapeutics.

The propargyl alcohol component, characterized by the hydroxypropynyl group, offers several advantages in the design of receptor ligands. The alkyne linker introduces conformational rigidity, which can be advantageous in positioning other functional groups for optimal interaction with a receptor. This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the terminal hydroxyl group serves as a key interaction point, capable of forming hydrogen bonds with amino acid residues in the receptor's binding site. It also provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophoric elements to explore and optimize receptor interactions. The utility of the homopropargyl alcohol unit is recognized in the synthesis of various biologically active compounds. mdpi.com

The combination of these structural features in "this compound" presents a compelling starting point for the development of new chemical entities targeting a range of receptors. Medicinal chemists can systematically modify each component of the molecule to probe the requirements of a specific receptor binding pocket. For example, the substitution pattern on the benzonitrile ring can be altered to enhance selectivity or potency. The hydroxyl group can be derivatized to introduce different functionalities, or its position along the alkynyl chain could be varied to optimize hydrogen bonding networks within the binding site.

In silico modeling and computational studies can be employed to predict the binding modes of derivatives of "this compound" with various receptor targets. These computational approaches can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process. The development of structure-activity relationships is crucial for refining the design of these ligands to achieve the desired pharmacological profile. elsevierpure.comnih.gov

While direct receptor binding data for "this compound" is not extensively documented in the public domain, its constituent motifs are well-represented in a variety of pharmacologically active agents. The strategic application of this scaffold in medicinal chemistry programs holds the potential to yield novel ligands for a diverse array of biological targets.

Q & A

Q. What are the recommended synthetic routes for benzonitrile derivatives containing propargyl alcohol substituents, such as 2-(3-Hydroxyprop-1-ynyl)benzonitrile?

- Methodological Answer : A common approach involves Wittig or Horner-Wadsworth-Emmons reactions to introduce alkynyl groups. For example, describes synthesizing 2-(4-methylstyryl)benzonitrile via bromination of o-cyanotoluene to generate 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with aldehydes . Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize yields and stereoselectivity. Column chromatography and spectroscopic techniques (¹H/¹³C NMR, HR-MS) are critical for purification and structural validation .

Q. How should researchers handle safety and waste management for benzonitrile derivatives during synthesis?

- Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as benzonitrile derivatives may have uncharacterized toxicity ( ) . Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Always consult SDS for specific hazards (e.g., inhalation risks noted in : P261/P262) .

Q. Which spectroscopic techniques are essential for characterizing this compound and related compounds?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the benzonitrile core (e.g., aromatic protons at δ 7.5–8.0 ppm) and propargyl alcohol substituents (terminal alkynyl protons at δ 2.5–3.5 ppm; hydroxyl protons broad near δ 5 ppm).

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups.

- HR-MS : Validate molecular formula (e.g., C₁₀H₇NO for this compound).

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in stereoisomeric benzonitrile derivatives?

- Methodological Answer : For cis/trans isomers (e.g., ’s 6a/6b), use NOESY NMR to identify spatial proximity of substituents . Computational modeling (e.g., DFT) can predict stable conformers and compare with experimental data (e.g., X-ray crystallography in ) . If HR-MS and NMR disagree, re-examine sample purity via HPLC or recrystallization .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in cancer cell lines?

- Methodological Answer : Follow protocols in : Use MTT assays on MCF-7, MDA-MB-231, and T47D cell lines with 48–72 hr exposure . Include reference compounds (e.g., etoposide) and dose-response curves (IC₅₀ calculation). For mechanistic studies, combine with molecular docking to predict binding to targets like aromatase (CYP19A1) or kinases .

Q. How can computational methods guide the optimization of benzonitrile derivatives for OLED applications?

- Methodological Answer :

- DFT/TD-DFT : Calculate HOMO/LUMO gaps and excited-state properties (e.g., ’s TADF materials).

- Molecular Dynamics : Simulate thermal stability and aggregation behavior in thin films.

- Docking Studies : Predict interactions with charge transport layers (e.g., ’s ferrocene derivatives).

Q. What strategies mitigate side reactions during propargyl alcohol functionalization in benzonitrile synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily shield the hydroxyl group with TBS or acetyl to prevent undesired nucleophilic attacks.

- Catalytic Systems : Use Cu(I) catalysts for alkyne-azide cycloadditions (Click chemistry) to improve regioselectivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures to suppress decomposition.

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in benzonitrile derivative synthesis?

- Methodological Answer :

- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Statistical DoE : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).

- Cross-Validation : Compare NMR/HR-MS data with published spectra (e.g., ’s 1H-benzo[d]imidazole derivatives).

Q. What thermodynamic and kinetic analyses are critical for studying benzonitrile radical interactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.